molecular formula C21H24FN3O5S B426588 N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide

N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide

Cat. No.: B426588
M. Wt: 449.5g/mol
InChI Key: IRWIIHIYQWGGMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 1,3-benzodioxole with piperazine to form a benzodioxol-5-ylmethyl-piperazine intermediate. This intermediate is then reacted with 3-fluorobenzene sulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide: Shares the benzodioxole ring but differs in the functional groups attached.

    N-(1,3-benzodioxol-5-ylmethyl)-4-methylaniline: Similar benzodioxole structure with different substituents.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains the benzodioxole ring and is used in anticancer research.

Uniqueness

N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide is unique due to its combination of a benzodioxole ring, a piperazine ring, and a fluorophenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C21H24FN3O5S

Molecular Weight

449.5g/mol

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C21H24FN3O5S/c1-31(27,28)25(18-4-2-3-17(22)12-18)14-21(26)24-9-7-23(8-10-24)13-16-5-6-19-20(11-16)30-15-29-19/h2-6,11-12H,7-10,13-15H2,1H3

InChI Key

IRWIIHIYQWGGMY-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C4=CC(=CC=C4)F

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C4=CC(=CC=C4)F

Origin of Product

United States

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